molecular formula C14H9N3O7 B2635747 (Z)-4-(((3,5-dinitrobenzoyl)oxy)imino)-3-methylcyclohexa-2,5-dienone CAS No. 321681-98-5

(Z)-4-(((3,5-dinitrobenzoyl)oxy)imino)-3-methylcyclohexa-2,5-dienone

Cat. No.: B2635747
CAS No.: 321681-98-5
M. Wt: 331.24
InChI Key: WDWUNAKUYIQIGL-SQFISAMPSA-N
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Description

(Z)-4-(((3,5-dinitrobenzoyl)oxy)imino)-3-methylcyclohexa-2,5-dienone is a synthetic organic compound characterized by its complex structure, which includes a dinitrobenzoyl group and a cyclohexa-2,5-dienone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(((3,5-dinitrobenzoyl)oxy)imino)-3-methylcyclohexa-2,5-dienone typically involves multiple steps:

    Formation of the Dinitrobenzoyl Intermediate: The starting material, 3,5-dinitrobenzoic acid, is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Cyclohexa-2,5-dienone Formation: A cyclohexa-2,5-dienone derivative is synthesized separately, often through the oxidation of a suitable precursor such as 3-methylcyclohexanone using an oxidizing agent like potassium permanganate (KMnO₄).

    Coupling Reaction: The dinitrobenzoyl chloride is then reacted with the cyclohexa-2,5-dienone derivative in the presence of a base such as pyridine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexa-2,5-dienone core, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various substitution reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho to the nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C), tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

    Substitution: Sodium methoxide (NaOCH₃) in methanol, sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-4-(((3,5-dinitrobenzoyl)oxy)imino)-3-methylcyclohexa-2,5-dienone can be used as a building block for more complex molecules

Biology and Medicine

The compound’s derivatives, particularly those with amino groups, have potential applications in medicinal chemistry. These derivatives can act as intermediates in the synthesis of drugs targeting specific enzymes or receptors.

Industry

In materials science, the compound can be used in the development of novel polymers and resins. Its unique structure can impart desirable properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (Z)-4-(((3,5-dinitrobenzoyl)oxy)imino)-3-methylcyclohexa-2,5-dienone depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro groups can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can induce cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzoic Acid: Shares the dinitrobenzoyl group but lacks the cyclohexa-2,5-dienone core.

    4-Nitrobenzoyl Chloride: Similar in having a nitrobenzoyl group but with fewer nitro groups and a different core structure.

    Cyclohexa-2,5-dienone Derivatives: Compounds with similar cyclohexa-2,5-dienone cores but different substituents.

Uniqueness

(Z)-4-(((3,5-dinitrobenzoyl)oxy)imino)-3-methylcyclohexa-2,5-dienone is unique due to the combination of its dinitrobenzoyl group and cyclohexa-2,5-dienone core. This combination provides a distinct set of reactive sites and chemical properties, making it versatile for various applications in synthesis, research, and industry.

Properties

IUPAC Name

[(Z)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3,5-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O7/c1-8-4-12(18)2-3-13(8)15-24-14(19)9-5-10(16(20)21)7-11(6-9)17(22)23/h2-7H,1H3/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWUNAKUYIQIGL-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=CC1=NOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=CC(=O)C=C/C1=N/OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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